molecular formula C15H18O3S B14535789 2-{[(1-Methoxycyclohexa-2,4-dien-1-yl)methanesulfinyl]methyl}phenol CAS No. 62296-38-2

2-{[(1-Methoxycyclohexa-2,4-dien-1-yl)methanesulfinyl]methyl}phenol

Cat. No.: B14535789
CAS No.: 62296-38-2
M. Wt: 278.4 g/mol
InChI Key: HTLUQVRWFNNCEL-UHFFFAOYSA-N
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Description

2-{[(1-Methoxycyclohexa-2,4-dien-1-yl)methanesulfinyl]methyl}phenol is a chemical compound with the molecular formula C15H18O3S It is known for its unique structural features, which include a methoxy group attached to a cyclohexa-2,4-dienyl ring, a methanesulfinyl group, and a phenol group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[(1-Methoxycyclohexa-2,4-dien-1-yl)methanesulfinyl]methyl}phenol typically involves multiple steps, starting with the preparation of the cyclohexa-2,4-dienyl intermediate. This intermediate is then subjected to methoxylation and subsequent sulfinylation to introduce the methanesulfinyl group. The final step involves the attachment of the phenol group under controlled conditions to ensure the integrity of the compound.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of specific catalysts, temperature control, and purification techniques such as recrystallization or chromatography to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

2-{[(1-Methoxycyclohexa-2,4-dien-1-yl)methanesulfinyl]methyl}phenol undergoes various chemical reactions, including:

    Oxidation: The methanesulfinyl group can be oxidized to a sulfone under strong oxidizing conditions.

    Reduction: The compound can be reduced to remove the sulfinyl group, resulting in a simpler structure.

    Substitution: The phenol group can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Electrophilic aromatic substitution reactions often involve reagents like bromine (Br2) or nitric acid (HNO3) under acidic conditions.

Major Products Formed

    Oxidation: Formation of the corresponding sulfone derivative.

    Reduction: Formation of the de-sulfinylated product.

    Substitution: Formation of various substituted phenol derivatives depending on the electrophile used.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antioxidant effects.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-{[(1-Methoxycyclohexa-2,4-dien-1-yl)methanesulfinyl]methyl}phenol involves its interaction with specific molecular targets. The phenol group can participate in hydrogen bonding and other interactions with enzymes or receptors, while the methanesulfinyl group may modulate the compound’s reactivity and stability. These interactions can influence various biochemical pathways, leading to the observed effects.

Comparison with Similar Compounds

Similar Compounds

    Trifluorotoluene: An organic compound with similar aromatic characteristics but different functional groups.

    (7,7-Dimethyl-2-oxobicyclo[2.2.1]hept-1-yl)methanesulfonic acid: Another compound with a methanesulfonic acid group, differing in its bicyclic structure.

Uniqueness

2-{[(1-Methoxycyclohexa-2,4-dien-1-yl)methanesulfinyl]methyl}phenol is unique due to its combination of a methoxy group, a cyclohexa-2,4-dienyl ring, a methanesulfinyl group, and a phenol group

Properties

CAS No.

62296-38-2

Molecular Formula

C15H18O3S

Molecular Weight

278.4 g/mol

IUPAC Name

2-[(1-methoxycyclohexa-2,4-dien-1-yl)methylsulfinylmethyl]phenol

InChI

InChI=1S/C15H18O3S/c1-18-15(9-5-2-6-10-15)12-19(17)11-13-7-3-4-8-14(13)16/h2-9,16H,10-12H2,1H3

InChI Key

HTLUQVRWFNNCEL-UHFFFAOYSA-N

Canonical SMILES

COC1(CC=CC=C1)CS(=O)CC2=CC=CC=C2O

Origin of Product

United States

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